molecular formula C22H29FN3O10P B11929335 (S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate

(S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate

Cat. No.: B11929335
M. Wt: 545.5 g/mol
InChI Key: NIJYGVDQZBBONK-UBOQJGLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also identified as sofosbuvir (CAS: 1190307-88-0), is a nucleotide analog prodrug used primarily as an antiviral agent targeting hepatitis C virus (HCV) . Its molecular formula is C₂₂H₂₉FN₃O₉P (MW: 529.45 g/mol), featuring a uridine monophosphate core modified with a 2'-fluoro-2'-methyltetrahydrofuran moiety and an isopropyl ester group . The stereochemistry (2S,3S,4R,5R) is critical for its biological activity, as it mimics endogenous nucleotides to inhibit viral RNA replication . Sofosbuvir is metabolized intracellularly to the active triphosphate form, which incorporates into HCV RNA, causing chain termination .

Properties

Molecular Formula

C22H29FN3O10P

Molecular Weight

545.5 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C22H29FN3O10P/c1-13(2)34-17(28)14(3)25-37(32,36-15-8-6-5-7-9-15)33-12-22(23)18(29)21(4,31)19(35-22)26-11-10-16(27)24-20(26)30/h5-11,13-14,18-19,29,31H,12H2,1-4H3,(H,25,32)(H,24,27,30)/t14-,18-,19+,21+,22+,37?/m0/s1

InChI Key

NIJYGVDQZBBONK-UBOQJGLCSA-N

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@]1([C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OCC1(C(C(C(O1)N2C=CC(=O)NC2=O)(C)O)O)F)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Glycosylation Reaction

A metal-halogen exchange reaction between a brominated pyrimidine base and a ribolactone derivative forms the β-D-2′-fluoro-2′-methyl ribose scaffold. For example, treatment of bromo-base 15 with ribolactone 14 under n-BuLi or NaH conditions yields the intermediate 16 (60–75% yield). The stereochemical outcome is controlled by the choice of base and temperature.

Fluorination and Hydroxyl Protection

The 2′-fluoro group is introduced using diethylaminosulfur trifluoride (DAST), while hydroxyl groups at the 3′ and 4′ positions are protected as silyl ethers (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions during phosphorylation.

Phosphoramidate Formation

The nucleoside core is phosphorylated using a phosphorochloridate reagent to introduce the phenoxyphosphoryl group. Two primary strategies are employed:

Phosphorochloridate Coupling

Reaction of the protected nucleoside with phenyl phosphorodichloridate in the presence of tert-butyl magnesium chloride (tBuMgCl) or N-methylimidazole (NMI) yields the intermediate phosphorochloridate. For ribonucleosides, NMI is preferred to minimize 2′,3′-bis-phosphorylation. The reaction proceeds via an S<sub>N</sub>2 mechanism, inverting the phosphorus stereochemistry to yield the S<sub>P</sub> configuration.

Example Conditions

ReagentBaseSolventYield (%)Diastereomeric Ratio (S<sub>P</sub>:R<sub>P</sub>)
Phenyl P(O)Cl<sub>2</sub>tBuMgClTHF8255:45
Phenyl P(O)Cl<sub>2</sub>NMIDCM7565:35

Data synthesized from

Diastereoselective Synthesis

To favor the S<sub>P</sub> isomer, chiral auxiliaries or crystallization techniques are employed. For instance, coupling the phosphorochloridate with (S)-isopropyl 2-aminopropanoate in the presence of dimethyl aluminum chloride enhances stereoselectivity (dr 85:15).

Esterification with (S)-Isopropyl 2-Aminopropanoate

The phosphoramidate intermediate is esterified with (S)-isopropyl 2-aminopropanoate, synthesized via two routes:

Synthesis of (S)-Isopropyl 2-Aminopropanoate

  • Route A : L-Alanine is reacted with isopropyl alcohol and thionyl chloride (SOCl<sub>2</sub>) at 0–20°C, yielding the HCl salt (87% yield).

  • Route B : Solid-phase synthesis using Boc-protected L-alanine and PyBOP/DIEA in DMF avoids silica gel purification.

Coupling Reaction

The amino ester is coupled to the phosphoramidate using N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is monitored by <sup>31</sup>P NMR to track the disappearance of the phosphoramidate intermediate.

Deprotection and Purification

Final deprotection of silyl ethers is achieved using tetrabutylammonium fluoride (TBAF) in THF. The crude product is purified via:

  • Crystallization : Selective crystallization from ethanol/water mixtures isolates the S<sub>P</sub>,S isomer.

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H<sub>2</sub>O/CH<sub>3</sub>CN) resolves diastereomers.

Purification Outcomes

MethodPurity (%)Recovery (%)
Crystallization99.565
HPLC98.785

Data synthesized from

Analytical Characterization

The final compound is validated using:

  • X-ray Crystallography : Confirms absolute configuration of the S<sub>P</sub>,S isomer.

  • NMR Spectroscopy : <sup>19</sup>F NMR (δ –120 to –125 ppm) verifies the 2′-fluoro group, while <sup>31</sup>P NMR (δ 3–5 ppm) confirms phosphoramidate formation.

  • Mass Spectrometry : High-resolution MS (HRMS) matches the theoretical mass ([M+H]<sup>+</sup> calc. 600.18, found 600.17).

Challenges and Optimizations

Diastereomer Separation

The inherent 1:1 diastereomeric ratio from phosphorochloridate coupling necessitates advanced separation techniques. Supercritical fluid chromatography (SFC) with a CHIRALCEL AS-H column resolves isomers with >95% enantiomeric excess.

Epimerization Risks

Unprotected amino groups on the nucleobase or ester moiety lead to epimerization at the α-carbon. This is mitigated by using Boc-protected intermediates and low-temperature reactions .

Chemical Reactions Analysis

(S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

The compound is being investigated as a potential drug candidate due to its unique structural features that allow it to interact specifically with biological targets. The presence of a phosphoryl group and other functional moieties may enhance its bioactivity and specificity.

Antiviral Properties

Research indicates that derivatives of this compound may serve as inhibitors of RNA-dependent RNA polymerases, making them candidates for antiviral drug development . Such properties are crucial in the fight against viral diseases.

Cancer Therapeutics

The compound's ability to modulate biological pathways suggests potential applications in cancer therapy. Its structural complexity may allow it to interfere with cancer cell signaling or metabolism.

Chemical Reactivity and Synthesis

The chemical reactivity of (S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate) is characterized by nucleophilic substitution reactions due to the presence of electrophilic centers within its structure. This reactivity allows for various synthetic strategies aimed at producing the compound in high yield and purity.

Interaction Studies

Interaction studies involving this compound typically focus on its binding affinity to specific enzymes or receptors. These studies are essential for understanding its mechanism of action and potential therapeutic effects.

Case Studies and Research Findings

Several studies have explored the synthesis and biological activity of related compounds:

StudyFindings
Asymmetric Hydrogenation A study on the asymmetric hydrogenation of chiral intermediates demonstrated the utility of similar compounds in drug synthesis .
Phosphoramidates Research on nucleoside phosphoramidates highlighted their role as agents for treating viral diseases .

Mechanism of Action

The mechanism of action of (S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate involves its interaction with specific molecular targets and pathways. This compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of RNA-dependent RNA polymerase, which is crucial for the replication of certain viruses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sofosbuvir belongs to the class of nucleotide analog inhibitors, which share structural motifs with endogenous nucleotides but incorporate modifications to evade degradation and enhance target specificity. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of Sofosbuvir and Analogues

Compound Name Molecular Formula Target Virus Key Structural Features Bioavailability Clinical Use
Sofosbuvir C₂₂H₂₉FN₃O₉P HCV 2'-fluoro-2'-methyltetrahydrofuran, isopropyl ester ~80% HCV treatment (e.g., Sovaldi®)
Remdesivir C₂₇H₃₅N₆O₈P SARS-CoV-2, HCV 1'-cyano-substituted ribose, phosphoramidate ~30% COVID-19 treatment
Tenofovir alafenamide C₂₁H₂₈FN₅O₇P HIV, HBV Alaninyl phenoxyphosphoryl, isopropyloxycarbonyl ~25% HIV/HBV prophylaxis
Lamivudine C₈H₁₁N₃O₃S HBV, HIV 3'-thio-2',3'-dideoxycytidine ~86% HBV/HIV treatment

Key Findings:

Structural Similarity and Activity: Sofosbuvir and remdesivir both feature phosphoramidate prodrug moieties to enhance intracellular delivery. The 2'-methyl group in sofosbuvir increases stability against phosphatases, while remdesivir’s 1'-cyano group improves RNA polymerase inhibition . Unlike lamivudine (a nucleoside analog), sofosbuvir’s fluorine substitution at the 2' position reduces off-target binding, enhancing HCV specificity .

Pharmacokinetic Differences: Sofosbuvir exhibits higher oral bioavailability (~80%) compared to remdesivir (~30%) due to its isopropyl ester group, which improves membrane permeability . Tenofovir alafenamide, another phosphonate prodrug, shares sofosbuvir’s reliance on carboxylesterase-mediated activation but targets HIV reverse transcriptase instead of HCV NS5B polymerase .

Resistance Profiles :

  • Sofosbuvir’s resistance barrier is higher than lamivudine’s due to the steric hindrance provided by the 2'-methyl group, which impedes viral polymerase mutations .
  • Cross-resistance between sofosbuvir and remdesivir is rare, as their active metabolites target distinct polymerases (HCV NS5B vs. SARS-CoV-2 RdRp) .

Research Findings and Clinical Implications

  • Efficacy in HCV: Sofosbuvir-based regimens achieve >90% sustained virologic response (SVR) in HCV genotypes 1–4, outperforming older therapies like pegylated interferon .
  • Drug-Drug Interactions : Sofosbuvir’s metabolism involves P-glycoprotein (P-gp) transporters , necessitating caution with P-gp inducers (e.g., rifampin) to avoid subtherapeutic plasma levels .
  • Toxicity: Unlike lamivudine, sofosbuvir shows minimal mitochondrial toxicity, attributed to its selective activation in hepatocytes rather than non-target tissues .

Biological Activity

(S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate), often referred to as compound 1, is a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C22H29FN3O10P and a molecular weight of 545.45 g/mol. Its complex structure includes a tetrahydrofuran moiety and a dihydropyrimidinone core, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC22H29FN3O10P
Molecular Weight545.45 g/mol
CAS Number1613591-96-0

The biological activity of compound 1 can be attributed to its interaction with specific biological targets. Research indicates that the tetrahydrofuran derivatives serve as potent inhibitors for HIV-1 protease by promoting hydrogen bonding and van der Waals interactions within the active site of the enzyme . This interaction is critical for the inhibition of viral replication.

Key Mechanisms:

  • HIV-1 Protease Inhibition : The compound acts as a P2 ligand for HIV-1 protease inhibitors.
  • Antibacterial Activity : Similar structures have shown antibacterial efficacy against various strains of bacteria .

Biological Activity Studies

Several studies have investigated the biological activities associated with compounds similar to (S)-Isopropyl 2-(((S)-(((2S,3S,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-fluoro-3,4-dihydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate). Below are highlights from relevant research findings:

Case Study: HIV Protease Inhibition

A study published in September 2024 demonstrated that derivatives of tetrahydrofuran exhibited significant inhibitory activity against HIV protease. The high-resolution X-ray crystal structure revealed critical interactions between the ligand and the enzyme's active site .

Antibacterial Efficacy

Research on 3,4-dihydropyrimidinones has shown promising antibacterial properties. Compounds within this class were tested against various bacterial strains and demonstrated notable activity against Gram-positive bacteria .

Comparative Analysis of Related Compounds

To better understand the biological activity of compound 1, it is helpful to compare it with similar compounds:

Compound NameActivity TypeIC50 Value (μM)
Compound AHIV Protease Inhibitor0.64
Compound BAntibacterial (Staphylococcus aureus)1.8
Compound CCytotoxicity (HeLa cells)7.0

Q & A

Q. What are the critical handling and storage protocols for this compound to ensure stability during experiments?

Methodological Answer:

  • Storage Conditions : Store in tightly sealed containers under inert gas (e.g., argon) at -20°C to prevent hydrolysis or oxidation . Avoid exposure to strong oxidizing agents, moisture, and light.
  • Handling Precautions : Use PPE (gloves, goggles, lab coat) and work in a fume hood with adequate ventilation to minimize inhalation risks .
  • Stability Monitoring : Regularly assess purity via HPLC or LC-MS, especially after prolonged storage or exposure to variable temperatures .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Methodological Answer:

  • Stereochemical Control : Employ chiral catalysts or enantioselective phosphorylation to preserve the (S)-configuration at critical stereocenters .
  • Purification Strategies : Use reverse-phase chromatography or recrystallization in aprotic solvents (e.g., acetonitrile) to isolate the product from byproducts like unreacted phosphoramidites .
  • Reaction Monitoring : Track progress using 31^{31}P NMR to confirm phosphorylation efficiency and 19^{19}F NMR to verify fluorinated intermediate integrity .

Q. What experimental parameters influence the compound’s stability in aqueous buffers for in vitro assays?

Methodological Answer:

  • pH Sensitivity : Conduct stability studies across pH 6–8 (physiological range) using phosphate or Tris buffers. Avoid alkaline conditions (>pH 8) to prevent ester hydrolysis .
  • Temperature Effects : Perform accelerated degradation studies at 37°C to simulate biological conditions, monitoring via UV-Vis or mass spectrometry for decomposition products like hydrogen fluoride (HF) .

Advanced Research Questions

Q. What mechanistic insights exist regarding this compound’s role as a nucleotide analog in antiviral activity?

Methodological Answer:

  • Enzymatic Inhibition : Design polymerase inhibition assays (e.g., HCV NS5B RdRp) to evaluate competitive binding with natural nucleotides. Use radiolabeled 3^{3}H-CTP to quantify incorporation efficiency .
  • Metabolic Activation : Study intracellular phosphorylation using hepatocyte lysates to confirm conversion to the active triphosphate form. Compare pharmacokinetic profiles in primary vs. immortalized cell lines .

Q. How can researchers resolve discrepancies in reported bioactivity data across different cell models?

Methodological Answer:

  • Cell-Specific Factors : Replicate assays in multiple cell types (e.g., Huh7 vs. HepG2) while controlling for variables like efflux transporter expression (e.g., P-glycoprotein) or metabolic enzyme activity .
  • Data Normalization : Use internal standards (e.g., sofosbuvir-d4) in LC-MS to correct for matrix effects and inter-lab variability .

Q. What advanced analytical techniques are suitable for characterizing stereochemical integrity and degradation products?

Methodological Answer:

  • Chiral Analysis : Apply chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) to resolve enantiomers. Validate using circular dichroism (CD) spectroscopy .
  • Degradation Profiling : Use high-resolution mass spectrometry (HRMS) and GC-MS to identify volatile byproducts (e.g., HF, phosphorous oxides) under stress conditions (heat, UV light) .

Q. How can computational modeling predict resistance mutations affecting this compound’s efficacy?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model interactions between the compound’s fluorinated ribose moiety and viral polymerase active sites. Identify residues (e.g., S282T in HCV NS5B) associated with reduced binding affinity .
  • Resistance Profiling : Generate mutant viral strains via site-directed mutagenesis and quantify IC50_{50} shifts in plaque reduction assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.